Thermodynamic Characterization and Predictive Modeling of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Thermodynamic Characterization and Predictive Modeling of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate
Executive Summary
Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate (CAS: 937663-35-9) is a highly functionalized heterocyclic salt frequently utilized as a building block in advanced active pharmaceutical ingredient (API) synthesis[1][2]. For researchers and drug development professionals, understanding the thermodynamic profile of this compound is non-negotiable. Its thermodynamic properties dictate critical downstream behaviors, including solid-state stability, aqueous solubility, crystal polymorphism, and binding energetics.
This whitepaper provides an authoritative framework for the thermodynamic evaluation of this specific thiazole derivative. By synthesizing predictive modeling with rigorous, self-validating experimental protocols (DSC, TGA, and ITC), we establish a comprehensive methodology for quantifying its thermal and solution-state thermodynamics.
Molecular Architecture and Thermodynamic Implications
The thermodynamic behavior of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate is governed by the interplay of its three distinct structural domains:
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The Thiazole Core : The parent 1,3-thiazole ring provides a rigid, planar, and aromatic foundation. The baseline thermodynamic functions of unsubstituted thiazole, such as its heat capacity ( Cp ) and enthalpy of vaporization, are well-documented and serve as a baseline for predictive modeling[3].
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Steric Substituents (tert-butyl and methyl groups) : The bulky tert-butyl group at the C5 position introduces severe steric hindrance. Thermodynamically, this large hydrophobic moiety increases the molecular volume and introduces numerous low-frequency vibrational and rotational modes. This significantly elevates the molar heat capacity ( Cp,m ) of the solid state. Furthermore, the steric bulk disrupts optimal crystal lattice packing, thereby lowering the lattice enthalpy ( ΔHlat ) compared to less substituted analogs.
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The Sodium Carboxylate Moiety : The ionic nature of the carboxylate salt is the primary driver of its solution thermodynamics. The dissociation of the sodium ion in aqueous media yields a highly favorable hydration enthalpy ( ΔHhyd ), which overcomes the lattice energy to drive dissolution[4][5].
Thermodynamic cycle of dissolution for the sodium thiazole carboxylate salt.
Predictive Thermodynamic Framework
Empirical thermodynamic data for highly specific functionalized intermediates is often sparse prior to empirical testing. As Application Scientists, we rely on Density Functional Theory (DFT) and Benson Group Additivity methods to establish a predictive baseline. These estimates guide the calibration of sensitive calorimetric instruments.
Table 1: Predictive Thermodynamic Parameters (Estimated vs. Reference)
| Thermodynamic Parameter | Unsubstituted Thiazole (Ref)[3] | Predicted: Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate | Primary Thermodynamic Driver |
| Molar Mass ( Mw ) | 85.13 g/mol | 221.25 g/mol [2] | N/A |
| Heat Capacity ( Cp,m at 298K) | ~132 J/(mol·K) | ~285 - 310 J/(mol·K) | Vibrational modes of the tert-butyl group. |
| Lattice Enthalpy ( ΔHlat ) | N/A (Liquid at RT) | ~750 - 820 kJ/mol | Ionic interactions of Na+ and COO-. |
| Hydration Enthalpy ( ΔHhyd ) | N/A | ~ -800 to -850 kJ/mol | Ion-dipole interactions with water. |
Experimental Methodologies for Thermodynamic Profiling
To validate the predictive models, a rigorous experimental matrix must be executed. The following protocols are designed as self-validating systems, ensuring that artifacts are isolated from true thermodynamic phenomena.
Solid-State Thermal Analysis: TGA and mDSC
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory for determining the thermal stability, phase transitions, and solid-state heat capacity of sodium carboxylates[4][6].
Causality & Rationale: Sodium carboxylates frequently exhibit complex thermal degradation pathways, including decarboxylation prior to melting. Therefore, TGA must precede DSC to establish the decomposition onset ( Td ) and prevent contamination of the DSC cell. Modulated DSC (mDSC) is chosen over standard DSC because it separates reversing heat flows (true heat capacity) from non-reversing heat flows (kinetic events like structural relaxation or solvent evaporation).
Step-by-Step Protocol:
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Calibration: Calibrate the mDSC using an Indium standard (Onset Tm=156.6∘ C, ΔHf=28.45 J/g). Validation check: Cell constant must be within 0.95–1.05.
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TGA Screening: Weigh 5 mg of the compound into an open platinum pan. Heat from 25°C to 400°C at 10°C/min under a strict Nitrogen purge (50 mL/min). Causality: N2 prevents the premature oxidative degradation of the electron-rich thiazole ring, isolating purely thermal decomposition.
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Sample Preparation for DSC: Weigh 3–5 mg of the compound into an aluminum pan. Crimp with a pinhole lid. Causality: The pinhole allows the controlled release of volatile solvates/moisture without causing pan deformation, which would alter thermal contact and distort the Cp measurement.
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mDSC Execution: Run the mDSC from 0°C to 50°C below the established Td . Apply a linear heating rate of 2°C/min with a modulation amplitude of ±0.5∘ C every 60 seconds.
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Data Extraction: Integrate the reversing heat flow signal to calculate the specific heat capacity ( Cp ) as a function of temperature.
Solution Thermodynamics: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the enthalpy of solution ( ΔHsol ) and understanding the enthalpy-entropy compensation inherent in the hydration of hydrophobic thiazole derivatives[7][8].
Causality & Rationale: The solubility of Compound 1 (the free acid) is drastically different from Compound 2 (the sodium salt). At basic pH (>8), solubility increases markedly as the equilibrium shifts entirely to the sodium carboxylate form[5]. Conducting ITC in unbuffered water leads to drifting baseline artifacts due to partial protonation. We must buffer the system to isolate the pure enthalpy of dissolution.
Step-by-Step Protocol:
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Solvent Preparation: Prepare a 50 mM borate buffer at pH 9.0. Degas the buffer under vacuum for 15 minutes. Causality: Degassing prevents micro-bubble formation in the ITC cell, which causes erratic exothermic spikes.
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System Loading: Load the reference cell with the degassed pH 9.0 buffer. Load the sample cell (typically 1.4 mL) with the same buffer.
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Titrant Preparation: Prepare a highly concentrated stock solution of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate in the identical buffer.
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Injection Sequence: Program the ITC to perform 20 sequential injections of 2 μ L of the titrant into the sample cell at 298K, with a 150-second interval between injections to allow the heat signal to return to baseline.
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Thermodynamic Derivation: Integrate the area under each injection peak to determine the heat ( q ) released or absorbed. Calculate ΔHsol per mole of injectant.
Experimental workflow for the thermodynamic characterization of thiazole salts.
Data Presentation & Interpretation
Upon executing the protocols, the resulting data should be structured to allow immediate assessment of the compound's viability for formulation. Table 2 outlines the expected data matrix format.
Table 2: Experimental Data Matrix (Template)
| Analytical Technique | Parameter Measured | Expected Range / Observation | Implications for Drug Development |
| TGA | Decomposition Onset ( Td ) | > 250°C | Determines the maximum safe processing temperature (e.g., for hot-melt extrusion). |
| mDSC | Melting Point ( Tm ) | 200°C - 295°C[5] | High Tm indicates strong ionic lattice; impacts dissolution rate. |
| mDSC | Solid-State Cp (at 298K) | ~ 300 J/(mol·K) | Required for calculating thermodynamic activity and solubility modeling. |
| ITC | Enthalpy of Solution ( ΔHsol ) | Endothermic (+ kJ/mol) | Indicates that dissolution is entropy-driven, heavily reliant on the disruption of water structure by the tert-butyl group[8]. |
Conclusion
The thermodynamic characterization of Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate requires a meticulous approach that respects its dual nature: a sterically hindered, hydrophobic organic core paired with a highly polar, ionic carboxylate headgroup. By employing predictive modeling alongside tightly controlled TGA, mDSC, and ITC protocols, researchers can accurately map the energetic landscape of this compound, ensuring robust downstream API formulation and stability.
References
- Sigma-Aldrich. "Sodium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate". Sigma-Aldrich Product Catalog.
- BLD Pharm. "SOdium 5-tert-butyl-4-methyl-1,3-thiazole-2-carboxylate". BLD Pharm Catalog.
- National Institute of Standards and Technology (NIST). "Thiazole - the NIST WebBook". NIST Standard Reference Database 69.
- Taylor & Francis. "Synthesis and biological evaluation of thiazole derivatives... Isothermal titration calorimetry for drug design". Analytical Biochemistry.
- ChemRxiv. "The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition". ChemRxiv.
- ACS Publications. "Effect of NaOH Treatment on the Low-Temperature Oxidation Behavior... sodium carboxylate". Energy & Fuels.
- Google Patents. "WO2010068311A1 - 5-lipoxygenase-activating protein inhibitor". WIPO (PCT).
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